benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate
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Overview
Description
benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate is a complex organic compound with a unique structure that includes a cyclopropane ring, an acetyl group, and a benzyloxycarbonyl-protected amine
Preparation Methods
The synthesis of benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopropane ring, followed by the introduction of the acetyl and methoxyphenoxy groups. The final step involves the protection of the amine group with a benzyloxycarbonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl-protected amine group.
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Scientific Research Applications
benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate include:
Ethyl 1-[(4-acetyl-2-methoxyphenoxy)methyl]cyclopropane-1-carboxylate: This compound has a similar structure but with an ethyl ester group instead of the benzyloxycarbonyl-protected amine.
1-[(4-methoxyphenoxy)acetyl]-2-methylindoline: This compound shares the methoxyphenoxy group but has a different core structure.
The uniqueness of this compound lies in its combination of functional groups and the presence of the cyclopropane ring, which imparts specific reactivity and potential biological activity.
Properties
Molecular Formula |
C21H23NO5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
benzyl N-[1-[(4-acetyl-2-methoxyphenoxy)methyl]cyclopropyl]carbamate |
InChI |
InChI=1S/C21H23NO5/c1-15(23)17-8-9-18(19(12-17)25-2)27-14-21(10-11-21)22-20(24)26-13-16-6-4-3-5-7-16/h3-9,12H,10-11,13-14H2,1-2H3,(H,22,24) |
InChI Key |
AZYZEIAPFXEOJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2(CC2)NC(=O)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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